molecular formula C19H15ClN4O3 B11177376 2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid

2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid

Cat. No.: B11177376
M. Wt: 382.8 g/mol
InChI Key: KYOYFTIDIFKZMI-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the core structure.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the core structure with a chlorophenyl group, typically using chlorinated aromatic compounds and suitable catalysts.

    Addition of the methyl group: This step involves the alkylation of the core structure with a methyl group, often using methylating agents like methyl iodide or dimethyl sulfate.

    Formation of the propanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core are replaced with other groups using suitable reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, organometallic reagents, and transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Pharmacology: Research on this compound includes its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: The compound may have applications in the development of new materials, agrochemicals, and other industrial products due to its chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a related core structure and are studied for their potential as therapeutic agents.

    Indole derivatives: Although structurally different, indole derivatives may have similar biological activities and applications in medicinal chemistry.

Uniqueness

2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H15ClN4O3

Molecular Weight

382.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanoic acid

InChI

InChI=1S/C19H15ClN4O3/c1-10-16(12-3-5-13(20)6-4-12)17-21-9-14-15(24(17)22-10)7-8-23(18(14)25)11(2)19(26)27/h3-9,11H,1-2H3,(H,26,27)

InChI Key

KYOYFTIDIFKZMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C(C)C(=O)O

Origin of Product

United States

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